molecular formula C25H25N7O5 B11081021 1,3-dimethyl-8-[4-(4-nitrophenyl)piperazin-1-yl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-[4-(4-nitrophenyl)piperazin-1-yl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11081021
M. Wt: 503.5 g/mol
InChI Key: DVUGGIGYCVAFBM-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-8-[4-(4-NITROPHENYL)PIPERAZINO]-7-(2-OXO-2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a nitrophenyl piperazine and an oxo-phenylethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-8-[4-(4-NITROPHENYL)PIPERAZINO]-7-(2-OXO-2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the nitrophenyl piperazine and oxo-phenylethyl groups through a series of substitution and condensation reactions. Common reagents used in these reactions include alkyl halides, amines, and nitro compounds, under conditions such as reflux and catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-8-[4-(4-NITROPHENYL)PIPERAZINO]-7-(2-OXO-2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,3-DIMETHYL-8-[4-(4-NITROPHENYL)PIPERAZINO]-7-(2-OXO-2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-8-[4-(4-NITROPHENYL)PIPERAZINO]-7-(2-OXO-2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Aminophylline: A bronchodilator used in the treatment of asthma.

Uniqueness

1,3-DIMETHYL-8-[4-(4-NITROPHENYL)PIPERAZINO]-7-(2-OXO-2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theophylline, this compound’s nitrophenyl piperazine and oxo-phenylethyl groups provide additional sites for chemical modification and potential therapeutic applications.

Properties

Molecular Formula

C25H25N7O5

Molecular Weight

503.5 g/mol

IUPAC Name

1,3-dimethyl-8-[4-(4-nitrophenyl)piperazin-1-yl]-7-phenacylpurine-2,6-dione

InChI

InChI=1S/C25H25N7O5/c1-27-22-21(23(34)28(2)25(27)35)31(16-20(33)17-6-4-3-5-7-17)24(26-22)30-14-12-29(13-15-30)18-8-10-19(11-9-18)32(36)37/h3-11H,12-16H2,1-2H3

InChI Key

DVUGGIGYCVAFBM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)C5=CC=CC=C5

Origin of Product

United States

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